molecular formula C13H16N2O B6600055 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole CAS No. 21346-63-4

2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole

Cat. No.: B6600055
CAS No.: 21346-63-4
M. Wt: 216.28 g/mol
InChI Key: WOIWQBOBZRIICV-UHFFFAOYSA-N
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Description

2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features two pyrrole rings, each substituted with methyl groups at the 3 and 4 positions, and connected via a carbonyl group at the 2 position of one of the pyrrole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole typically involves the following steps:

    Formation of 3,4-dimethyl-1H-pyrrole: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Acylation Reaction: The 3,4-dimethyl-1H-pyrrole undergoes acylation with an appropriate acyl chloride or anhydride to introduce the carbonyl group at the 2 position.

    Coupling Reaction: The acylated pyrrole is then coupled with another 3,4-dimethyl-1H-pyrrole under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new substituents on the pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Pyrrole oxides.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated pyrroles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar structural features.

    2-acetyl-3,4-dimethyl-1H-pyrrole: Another acylated pyrrole with a different acyl group.

    3,4-dimethyl-2,5-dihydro-1H-pyrrole: A reduced form of the pyrrole ring.

Uniqueness

2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of two pyrrole rings connected via a carbonyl group. This structure may confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives.

Properties

IUPAC Name

bis(3,4-dimethyl-1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-7-5-14-11(9(7)3)13(16)12-10(4)8(2)6-15-12/h5-6,14-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWQBOBZRIICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C(=O)C2=C(C(=CN2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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